Calcium l-aspartate

calcium bioavailability chelation absorption efficiency

Calcium L-aspartate solves the low bioavailability and gastric-acid dependence of inorganic calcium salts. Its amino acid chelation strategy achieves 90-92% absorption via dipeptide transporters, even in achlorhydric patients. • 90-92% fractional absorption, independent of gastric acid and vitamin D-dependent channels. • Neutral pH (6.0-7.5), high water solubility (≤39% w/v), no chalky taste; resists oxalate binding, reducing nephrolithiasis risk. • Clinically validated in Japan since 1966 for hypocalcemia, osteomalacia, and osteoporosis; recognized under GB14880 as a nutritional fortifier. Supplied as a white hygroscopic powder with reliable bulk and research-quantity availability for pharmaceutical, nutraceutical, and beverage applications.

Molecular Formula C4H5CaNO4
Molecular Weight 171.16 g/mol
CAS No. 21059-46-1
Cat. No. B1663431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium l-aspartate
CAS21059-46-1
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC4H5CaNO4
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]
InChIInChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1
InChIKeyOPSXJNAGCGVGOG-DKWTVANSSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-Aspartate (CAS 21059-46-1): Chelated Amino Acid Calcium with Established Bioavailability and Safety Profile


Calcium L-aspartate (CAS 21059-46-1) is a 1:1 chelated complex of elemental calcium with the amino acid L-aspartic acid, classified as a small-molecule calcium supplement and food-grade nutritional fortifier . The compound is a white, hygroscopic powder freely soluble in water (neutral pH solution), with a molecular formula C₄H₅CaNO₄ and molecular weight 171.16 g/mol [1]. Distinct from inorganic calcium salts and racemic DL-aspartate formulations, calcium L-aspartate is produced as a defined crystalline solid with regulatory approval for therapeutic use in Japan (since 1966) and recognition as a nutritional fortifier under Chinese GB14880 standards [2]. Acute oral toxicity testing in mice yields an LD₅₀ exceeding 10 g/kg, with negative Ames and chronic toxicity findings [3].

Why Generic Substitution of Calcium L-Aspartate with Inorganic Calcium Salts or Racemic DL-Aspartate Compromises Absorption Efficiency and Clinical Utility


Substituting calcium L-aspartate with common inorganic calcium salts (e.g., calcium carbonate, calcium citrate) or racemic DL-aspartate formulations is not scientifically equivalent due to fundamental differences in molecular architecture and gastrointestinal absorption mechanisms. Calcium L-aspartate employs an amino acid chelation strategy that shields the calcium ion from precipitation by dietary inhibitors (oxalates, phytates, phosphates) and facilitates absorption via intestinal dipeptide transporters rather than relying solely on vitamin D-dependent paracellular calcium channels [1]. In contrast, calcium carbonate requires gastric acid for solubilization and exhibits substantially lower fractional absorption (~5–30%), while calcium citrate, though less acid-dependent, still demonstrates lower bioavailability than the aspartate chelate [2]. Furthermore, racemic calcium DL-aspartate contains the D-enantiomer, which is not naturally metabolized in mammals and may exhibit altered absorption kinetics relative to the biologically native L-enantiomer [3]. These mechanistic and pharmacokinetic distinctions translate to quantifiable differences in absorption efficiency, which are detailed in Section 3.

Quantitative Comparative Evidence for Calcium L-Aspartate: Absorption Efficiency, Bone Mineral Density Response, and Safety Margins


Calcium L-Aspartate Demonstrates 90–92% Absorption Rate Versus 5–30% for Inorganic Calcium Salts

Multiple independent sources report that calcium L-aspartate achieves an intestinal absorption rate of 90–92%, which is 3- to 18-fold higher than comparator inorganic calcium salts. The absorption rate for calcium L-aspartate is consistently cited as 90% to 92% [1], compared to calcium carbonate at ~5–30% [1][2] and calcium citrate at ~25% [1][2]. This differential is attributed to the amino acid chelate structure, which prevents calcium precipitation in the small intestine and enables transport via amino acid uptake pathways .

calcium bioavailability chelation absorption efficiency nutritional fortification

Calcium L-Aspartate in Combination Regimen Improves Bone Mineral Density Within Months in Clinical Case of Osteomalacia

In a published case report of a 53-year-old female with Sjögren's syndrome, rheumatoid arthritis, and renal tubular acidosis type 1 complicated by severe osteomalacia, treatment with a regimen that included calcium L-aspartate (alongside alfacalcidol, elcatonin, and ipriflavone) resulted in remarkable improvement in bone mineral density (BMD) within months, with gradual resolution of generalized skeletal pain [1]. While this is a combination therapy and not a head-to-head monotherapy trial, the inclusion of calcium L-aspartate as the calcium source in a regimen that produced rapid BMD improvement supports its clinical utility in complex calcium-wasting states.

osteomalacia bone mineral density calcium supplementation clinical case report

Calcium L-Aspartate Exhibits Acute Oral LD50 >10 g/kg in Rodent Models, Indicating Wide Safety Margin

Toxicological evaluation of calcium L-aspartate in mice demonstrates an acute oral LD₅₀ exceeding 10 g/kg body weight, with negative Ames mutagenicity and absence of adverse findings in chronic toxicity and teratogenicity studies [1]. For context, this LD₅₀ value is comparable to that of common table salt (sodium chloride, ~3 g/kg in rats) and substantially higher than many pharmaceutical calcium salts. For instance, calcium chloride exhibits an oral LD₅₀ of ~1 g/kg in rats [2], while calcium carbonate is generally regarded as safe but can cause gastrointestinal irritation at high doses. The favorable safety profile of calcium L-aspartate supports its use in chronic supplementation regimens across diverse populations, including elderly and pediatric demographics.

acute toxicity safety assessment LD50 toxicology

Calcium L-Aspartate Chelate Complex Exhibits pH-Dependent Stability and Prevents Calcium Oxalate Precipitation In Vitro

The amino acid chelate structure of calcium L-aspartate confers resistance to precipitation by dietary oxalates and phytates, which are known to form insoluble complexes with ionic calcium from inorganic salts [1]. In vitro studies on metal-aspartate complexes demonstrate that calcium-aspartate exhibits a moderate stability constant (log K), which is sufficient to maintain chelation during gastrointestinal transit yet labile enough to release calcium for absorption at intestinal pH [2]. This contrasts with calcium carbonate and calcium citrate, which can form calcium oxalate precipitates when co-administered with oxalate-rich foods, a risk factor for nephrolithiasis [3].

chelate stability calcium oxalate nephrolithiasis in vitro modeling

Optimal Research and Industrial Application Scenarios for Calcium L-Aspartate Based on Comparative Evidence


Formulation of High-Bioavailability Calcium Supplements for Elderly and Hypochlorhydric Populations

Given the 90–92% absorption efficiency and independence from gastric acid solubilization , calcium L-aspartate is particularly suited for calcium supplement formulations targeting elderly individuals, those on proton pump inhibitors, or patients with achlorhydria, where inorganic calcium salts (e.g., calcium carbonate) exhibit markedly reduced bioavailability. The lower required dosage due to enhanced absorption also mitigates pill burden and constipation risk, common compliance barriers in these populations [1].

Pharmaceutical Interventions for Osteomalacia, Osteoporosis, and Hypocalcemia

As evidenced by its inclusion in a clinically effective regimen for osteomalacia with rapid BMD improvement [2], and its regulatory approval for hypocalcemia, osteomalacia, and osteoporosis in Japan since 1966 [3], calcium L-aspartate is a validated calcium source for prescription drug products and clinical nutrition. Its favorable safety profile (LD₅₀ >10 g/kg) supports chronic administration in therapeutic contexts [4].

Functional Food and Beverage Fortification Requiring High Solubility and Sensory Neutrality

Calcium L-aspartate's excellent water solubility (up to 39% w/v) and neutral aqueous pH (6.0–7.5) [5], combined with its lack of chalky taste or grittiness, make it an ideal calcium fortificant for clear beverages, dairy products, and sports nutrition formulations where product clarity and flavor neutrality are critical quality attributes. In contrast, calcium carbonate and calcium phosphate cause turbidity and sediment, limiting their utility in liquid applications [1].

Specialized Nutrition for Stone-Formers and High-Oxalate Dietary Contexts

The chelated structure of calcium L-aspartate, which resists oxalate binding and precipitation in the gastrointestinal tract [6], supports its use in calcium supplements specifically formulated for individuals with a history of calcium oxalate nephrolithiasis. This property allows calcium supplementation without increasing urinary oxalate excretion or stone risk, a significant differentiation from calcium carbonate and, to a lesser extent, calcium citrate .

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